Cas no 146-54-3 (dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine)
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine Chemical and Physical Properties
Names and Identifiers
-
- triflupromazine
- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- 2-trifluoromethyl-10-[3-(dimethylamino)propyl]phenothiazine
- Adazine
- dimethyl-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-amine
- Fluopromazine
- N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine
- Psyquil
- Siquil
- Trifluopromazine
- Triflupromazina
- Triflupromazinum
- Vesprin
- Vetame
- TRIFLUOROPROMAZINE
- dimethyl(3-(2-trifluoromethylphenothiazin-10-yl)propyl)amine
- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-10H-phenothiazine
- dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine
- NCGC00024300-04
- TRIFLUPROMAZINE [MART.]
- IDI1_000808
- NCGC00016012-02
- EN300-25597616
- SR-01000000224-4
- Triflupromazine (USP:INN:BAN)
- PDSP2_001328
- HSDB 3407
- CCG-205220
- UNII-RO16TQF95Y
- 10-3-(Dimethylamino)propyl-2-(trifluoromethyl)phenothiazine
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-
- SDCCGSBI-0051113.P004
- TRIFLUPROMAZINE [WHO-DD]
- NSC17473
- AB00053647_16
- DTXCID303704
- N,N-Dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine #
- Prestwick0_000053
- EINECS 205-673-6
- Triflupromazina (INN-Spanish)
- Triflupromazinum (INN-Latin)
- DTXSID9023704
- BRD-K63675182-003-14-5
- dimethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amine;hydrochloride
- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine
- BDBM67544
- CAS-1098-60-8
- DivK1c_000808
- N05AA05
- NCGC00016012-01
- 2-(Trifluoromethyl)promazine
- TRIFLUPROMAZINE (MART.)
- TRIFLUPROMAZINE (USP MONOGRAPH)
- CHEBI:9711
- GTPL4330
- TRIFLUPROMAZINE [MI]
- NCGC00016012-08
- Triflupromazina [INN-Spanish]
- Lopac-T-2896
- TRIFLUPROMAZINE [HSDB]
- AB00053647_17
- Psyquil; Siquil
- TRIFLUPROMAZINE [VANDF]
- SBI-0051113.P003
- NCGC00016012-07
- TRIFLUPROMAZINE [USP MONOGRAPH]
- Lopac0_001146
- PDSP1_001344
- Q510494
- KBio2_005651
- KBio1_000808
- 10-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)phenothiazine
- NCGC00016012-16
- TRIFLUPROMAZINE [ORANGE BOOK]
- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)-1-propanamine
- Triflupromazin
- NS00004109
- KBioSS_000515
- KBio2_000515
- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine
- AKOS040732185
- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride
- NCGC00016012-06
- 2-Trifluoromethyl-10-(gamma-dimethylaminopropyl)phenothiazine
- Vesprin (TN)
- BSPBio_003444
- BPBio1_000227
- NCI60_001426
- Prestwick1_000053
- D00390
- NCGC00016012-03
- SCHEMBL44085
- N,N-dimethyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine;hydrochloride
- NCGC00016012-04
- CHEMBL570
- 146-54-3
- BSPBio_000205
- Spectrum5_001282
- NCI60_001029
- KBio2_003083
- LS-14640
- NINDS_000808
- DB00508
- Prestwick3_000053
- AB00053647
- Triflupromazine [INN]
- Phenothiazine, 10-(3-(dimethylamino)propyl)-2-(trifluoromethyl)-
- N,N-dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-amine
- NSC14959
- Phenothiazine, 10-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-
- NCGC00016012-09
- L001149
- dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine
- KBioGR_001062
- Triflupromazine [USP:INN:BAN]
- Spectrum_000095
- RO16TQF95Y
- Trifluopromazine hydrochloride
- Triflupromazinum [INN-Latin]
- cid_66069
- Spectrum4_000741
- SPBio_002126
- NCGC00016012-05
- Prestwick2_000053
- Triflupromazine (USP/INN)
- BRD-K63675182-003-23-6
- BRD-K63675182-003-22-8
- phenothiazine, 10-(3-dimethylaminopropyl)-2-trifluoromethyl-
-
- MDL: MFCD00866708
- Inchi: 1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3
- InChI Key: XSCGXQMFQXDFCW-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN(C)C
Computed Properties
- Exact Mass: 352.12200
- Monoisotopic Mass: 352.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 31.8A^2
Experimental Properties
- Color/Form: Solid powder
- Density: 1.2198 (estimate)
- Melting Point: 25°C
- Boiling Point: bp0.7 176°; bp0.4 162-164°
- Flash Point: 212.4°C
- Refractive Index: nD23 1.5780
- PSA: 31.78000
- LogP: 5.32480
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25597616-0.05g |
dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine |
146-54-3 | 95% | 0.05g |
$73.0 | 2024-06-19 |
dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine Related Literature
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P. H. Shirsat,G. Clarke Analyst 1980 105 823
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J. R. Salmon,P. R. Wood Analyst 1976 101 611
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Eduardo Costa Figueiredo,Gustavo Braga Sanvido,Marco Aurélio Zezzi Arruda,Marcos Nogueira Eberlin Analyst 2010 135 726
-
Fathalla Belal,James L. Anderson Analyst 1985 110 1493
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5. Index pages
Additional information on dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine
Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine, with the CAS number 146-54-3, has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its significance in contemporary research, and its implications for future developments in the field.
The molecular structure of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine is characterized by a phenothiazine core, which is a well-known scaffold in medicinal chemistry. The phenothiazine ring system is renowned for its versatility in drug design, particularly in the development of antipsychotic, antihistaminic, and antimicrobial agents. The presence of a trifluoromethyl group at the 3-position of the phenothiazine ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Recent studies have highlighted the phenothiazine derivatives as promising candidates for treating neurological disorders, including Alzheimer's disease and Parkinson's disease. The trifluoromethyl substituent not only improves pharmacokinetic properties but also modulates receptor binding affinity, which is crucial for therapeutic efficacy. This has spurred significant interest among researchers looking to develop novel pharmacotherapeutics.
In addition to its neurological applications, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine has shown promise in other therapeutic areas. For instance, its structural motif has been explored for its potential antimicrobial properties. The phenothiazine core is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism of action makes it a valuable candidate for developing new antibiotics to combat resistant bacterial strains.
The synthesis of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group at the 3-position of the phenothiazine ring is particularly challenging due to its high reactivity and sensitivity to various environmental factors. However, advancements in synthetic methodologies have made it possible to achieve high yields and purity levels, facilitating further research and development.
Recent breakthroughs in computational chemistry have also contributed to the understanding of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies are crucial for designing more effective drugs with improved selectivity and reduced side effects. By leveraging computational tools, researchers can predict potential drug candidates before conducting expensive experimental trials.
The pharmacological profile of Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an antipsychotic agent, with effects comparable to existing medications but with a more favorable side effect profile. Additionally, its antimicrobial properties have been tested against various bacterial strains, showing promising results in early-stage studies. These findings underscore the compound's therapeutic potential and justify further clinical investigation.
The development of novel pharmaceuticals is often hindered by challenges such as drug resistance and adverse side effects. Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine addresses some of these issues through its unique chemical structure. The trifluoromethyl group enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. Moreover, its interaction with biological targets suggests high selectivity, minimizing off-target effects that can lead to unwanted side effects.
In conclusion, Dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine represents a significant advancement in chemical research with broad implications for pharmaceutical development. Its unique structural features make it a versatile tool for addressing various therapeutic challenges, particularly in neurological disorders and antimicrobial applications. As research continues to uncover new insights into this compound's properties and mechanisms of action, it holds great promise for improving human health and well-being.
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